molecular formula C20H11ClO6 B12222058 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one

Cat. No.: B12222058
M. Wt: 382.7 g/mol
InChI Key: KDECLNUWXHXRRT-UHFFFAOYSA-N
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Description

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one is a complex organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one typically involves multiple steps, starting from readily available starting materials

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a coumarin derivative. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

    Introduction of Substituents: The chloro and methoxy groups are introduced through substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be performed using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and purification processes to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

    DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-oxochromene-3-carbonyl chloride
  • 6-Methoxychromen-2-one
  • 3-(6-Chloro-2-oxochromene-3-carbonyl)-chromen-2-one

Uniqueness

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one is unique due to the presence of both chloro and methoxy substituents on the chromene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H11ClO6

Molecular Weight

382.7 g/mol

IUPAC Name

3-(6-chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one

InChI

InChI=1S/C20H11ClO6/c1-25-13-3-5-17-11(7-13)9-15(20(24)27-17)18(22)14-8-10-6-12(21)2-4-16(10)26-19(14)23/h2-9H,1H3

InChI Key

KDECLNUWXHXRRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Origin of Product

United States

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